molecular formula C10H7NO3 B181047 5-Hydroxyquinoline-2-carboxylic acid CAS No. 149312-98-1

5-Hydroxyquinoline-2-carboxylic acid

Cat. No. B181047
M. Wt: 189.17 g/mol
InChI Key: DDCUUPPERJQQSK-UHFFFAOYSA-N
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Description

5-Hydroxyquinoline-2-carboxylic acid is a compound that results from the bacterial oxidation of 5-Aminonaphthalene-2-sulfonic acid . It is a dead-end metabolite, meaning its formation prevents NADH regeneration, limiting the oxidation of 5-Aminonaphthalene-2-sulfonic acid by the internal NADH pool .


Synthesis Analysis

The synthesis of 5-Hydroxyquinoline-2-carboxylic acid involves the conversion of 5-Aminonaphthalene-2-sulfonic acid (5A2NS) by strain BN6 . This conversion is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate .


Chemical Reactions Analysis

The formation of 5-Hydroxyquinoline-2-carboxylic acid is explained by a spontaneous cyclization of the hypothetical metabolite 6’-amino-2’-hydroxybenzalpyruvate . This reaction is part of the bacterial oxidation process of 5-Aminonaphthalene-2-sulfonic acid .

Scientific Research Applications

  • Pharmacological Potential

    • Field : Medicinal Chemistry
    • Application : 8-Hydroxyquinoline derivatives represent an important type of “privileged structure”, possessing a rich diversity of biological properties .
    • Methods : The application of the privileged structure concept has emerged as a fertile strategy for overcoming shortcomings and improving the reliability of the bioactive compounds in drug discovery .
    • Results : Numerous investigations have demonstrated that this privileged structure should be further exploited for therapeutic applications in the future .
  • Inhibitor of 2OG Oxygenase Subfamilies

    • Field : Biochemistry
    • Application : 5-Carboxy-8-hydroxyquinoline (IOX1) is the most effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies (including nucleic acid demethylases and γ-butyrobetaine hydroxylase) .
    • Methods : IOX1 was validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM) and an inhibitor of fat mass and obesity associated protein (FTO) .
    • Results : Though compound IOX1 suffers from low cell permeability, it has a smaller and more compact chemical structure, and represents a lead compound for further modifications .
  • Antiviral Activity

    • Field : Virology
    • Application : The 8-HQ nucleus could play a role in the frantic search for drugs to treat COVID-19 patients due to its promising antiviral activity .
    • Methods : More research is required in this area .
    • Results : The outcomes of this application are not yet available .
  • Chemistry and Biology

    • Field : Chemistry and Biology
    • Application : Compounds containing the 8-Hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
    • Methods : A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
    • Results : This review focuses on the recent advances in the synthesis of 8-HQ derivatives with different pharmacological properties, including anticancer, antiviral, and antibacterial activities .
  • Synthetic Methods and Biological Activities

    • Field : Medicinal Chemistry
    • Application : This review focuses on current knowledge of the synthetic methods of novel derivatives, along with the derivatives’ biological activities and medicinal applications .
    • Methods : The synthetic methods of novel derivatives are being researched .
    • Results : The outcomes of this application are not yet available .

Safety And Hazards

While specific safety and hazard information for 5-Hydroxyquinoline-2-carboxylic acid is not available, it’s generally recommended to avoid contact with skin and eyes and to prevent the formation of dust and aerosols when handling similar compounds .

properties

IUPAC Name

5-hydroxyquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-3-1-2-7-6(9)4-5-8(11-7)10(13)14/h1-5,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKFJHJJUOMBLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437156
Record name 5-Hydroxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxyquinoline-2-carboxylic acid

CAS RN

149312-98-1
Record name 5-Hydroxyquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
B Nörtemann, A Glässer, R Machinek… - Applied and …, 1993 - Am Soc Microbiol
5-Aminonaphthalene-2-sulfonate (5A2NS) is converted by strain BN6 into 5-hydroxyquinoline-2-carboxylate (5H2QC). The authenticity of this new compound is confirmed by nuclear …
Number of citations: 17 journals.asm.org
AN Pearce, EW Chia, MV Berridge… - Journal of Natural …, 2007 - ACS Publications
… While this compound has not been reported as a natural product, a possible precursor, 5-hydroxyquinoline-2-carboxylic acid, is known. The combination of in vivo anti-inflammatory …
Number of citations: 106 pubs.acs.org
WR Erickson, SJ Gould - Journal of the American Chemical …, 1987 - ACS Publications
We have previously reported data3, 4 suggesting that a 4-aminoanthranilic acid (1), D-erythrose-4-phosphate (2), and ß-methyltryptophan5 (3) are the key precursors in biosynthesis of …
Number of citations: 25 pubs.acs.org
MS Usha, MK Sanjay, SM Gaddad… - Brazilian Journal of …, 2010 - SciELO Brasil
… 5-Hydroxyquinoline 2-carboxylic acid was obtained as an end product from the degradation of 5-Amino naphthalene 2-sulfonic acid by Pseudomonas sp. (32). The formation of 5-…
Number of citations: 31 www.scielo.br
B Nörtemann, AE Kuhm, HJ Knackmuss… - Archives of microbiology, 1994 - Springer
… Appl Environ Microbiol 52:1195-1202 N6rtemann B, G1/isser A, Machinek R, Remberg G, Knackmuss HJ (1993) 5-Hydroxyquinoline-2-carboxylic acid, a dead-end metabolite from the …
Number of citations: 57 link.springer.com
A Stolz - Journal of Industrial Microbiology and Biotechnology, 1999 - Springer
… 5-Hydroxyquinoline-2-carboxylic acid, a dead-end metabolite from the bacterial oxidation of 5-aminonaphthalene-2-sulfonic acid. Appl Environ Microbiol 59: 1898–1903. 71 Nörtemann …
Number of citations: 67 link.springer.com
RN Rao, N Venkateswarlu - Process Biochemistry, 2006 - Elsevier
… BN6, in which 5A2NS was converted into a dead-end product, 5-hydroxyquinoline-2-carboxylic acid [11]. Ercole et al. [13] have used a single strain RMNT as well as mixed culture Co …
Number of citations: 7 www.sciencedirect.com
R Bacaloglu, CA Bunton… - Journal of the American …, 1987 - ACS Publications
X, nm 1/t, s'1, nm 1/r, S" 1 X, nm 1/t, s" 1 disappearance of 2 490 550»(520*) 495 570 (670) 500 ca. 800 (615)* appearance of 3 260 5006 (450*) 260 520 (600) 258(590)* …
Number of citations: 43 pubs.acs.org
HJ Knackmuss - Journal of biotechnology, 1996 - Elsevier
Almost every natural product, irrespective of its molecular weight or structural complexity, is degraded by one or another microbial species in some particular environment. The …
Number of citations: 245 www.sciencedirect.com
MS Usha, MK Sanjay, SM Gaddad, CT Shivannavar - 2012 - nopr.niscpr.res.in
This study presents 100% degradation of H-acid under optimized conditions using Alcaligenes latus, isolated from textile industrial effluent. Gene/s responsible for H-acid degradation …
Number of citations: 3 nopr.niscpr.res.in

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